molecular formula C16H10F3IN2O B3533733 6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

Cat. No.: B3533733
M. Wt: 430.16 g/mol
InChI Key: RPODTASHYXEMDS-UHFFFAOYSA-N
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Description

6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . This particular compound has garnered interest due to its potential therapeutic applications.

Preparation Methods

The synthesis of 6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one typically involves the following steps :

    Starting Materials: The synthesis begins with anthranilic acid and acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one.

    Substitution: The trifluoromethylphenyl group is introduced at the 3rd position through a nucleophilic substitution reaction.

    Cyclization: The final step involves cyclization to form the quinazolinone ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one undergoes various chemical reactions :

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The iodine atom at the 6th position can be substituted with other groups using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one has several scientific research applications :

    Chemistry: It is used as a building block for synthesizing other biologically active quinazolinone derivatives.

    Biology: The compound has shown potential as an anticancer agent, with activity against various cancer cell lines.

    Medicine: It is being investigated for its antiviral properties, particularly against influenza viruses.

    Industry: The compound’s unique chemical structure makes it useful in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets :

    Anticancer Activity: The compound inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to the suppression of cancer cell proliferation.

    Antiviral Activity: It interferes with viral replication by inhibiting key enzymes involved in the viral life cycle.

Comparison with Similar Compounds

6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one can be compared with other quinazolinone derivatives :

    Similar Compounds: Other quinazolinone derivatives include 4-anilinoquinazolines and indolo-quinazolines.

    Uniqueness: The presence of the iodine atom at the 6th position and the trifluoromethylphenyl group at the 3rd position gives this compound unique biological activities and chemical properties.

Properties

IUPAC Name

6-iodo-2-methyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3IN2O/c1-9-21-13-7-6-10(20)8-11(13)15(23)22(9)14-5-3-2-4-12(14)16(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPODTASHYXEMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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